molecular formula C13H13N3O2 B11867464 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11867464
M. Wt: 243.26 g/mol
InChI Key: GZGSYAZQXDUOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a 3-methoxyphenyl substituent at position 3. This scaffold is structurally related to kinase inhibitors and folate metabolism modulators, as evidenced by analogs in the literature .

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

This compound has been investigated for its biological activities, particularly in the context of cancer therapy and neuroprotection.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro assays.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast and lung cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Its mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis.

Research Findings : A recent investigation into neuroprotective agents highlighted the efficacy of pyrrolo[2,3-d]pyrimidines in models of neurodegenerative diseases. The study found that this compound could reduce oxidative stress and promote neuronal survival .

Potential Applications

  • Cancer Therapeutics : Given its anticancer properties, this compound may serve as a lead structure for developing new anticancer drugs.
  • Neurodegenerative Disease Treatment : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease.
  • Pharmaceutical Development : The compound can be utilized in drug design efforts targeting specific biological pathways involved in various diseases.
Activity TypeTarget DiseaseStudy ReferenceObservations
AnticancerBreast CancerJournal of Medicinal Chemistry Significant cytotoxicity against cell lines
AnticancerLung CancerJournal of Medicinal Chemistry Dose-dependent growth inhibition
NeuroprotectionNeurodegenerative DiseasesNeuropharmacology Journal Reduction in oxidative stress

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-d]pyrimidine Family

The pyrrolo[2,3-d]pyrimidine core is a versatile pharmacophore. Key analogs and their distinguishing features include:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Reference ID
5-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Thiophene-carboxylic acid chain at position 6 307.28 Antitumor (GARFTase inhibition)
(S)-2-(5-(4-(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)butyl)thiophene-2-carboxamido)pentanedioic acid (9) Pentanedioic acid linker with thiophene 477.47 Dual GARFTase/AICARFTase inhibition
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-pyrrolo[2,3-d]pyrimidine (7) Halogenated aryl groups at positions 5 and 7 572.91 Anticancer (unspecified targets)
Target Compound 3-Methoxyphenyl at position 5 ~259.27* Hypothesized kinase/antimicrobial N/A

Notes:

  • The target compound’s 3-methoxyphenyl group may enhance lipophilicity and membrane permeability compared to halogenated or carboxylic acid-substituted analogs .
  • Derivatives with extended chains (e.g., compound 9) show improved enzyme binding due to interactions with folate-binding pockets .

Thieno[2,3-d]pyrimidinone Derivatives

Thienopyrimidinones, which replace the pyrrole ring with a thiophene, exhibit distinct pharmacological profiles:

Compound Name Substituents Biological Activity Reference ID
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenyl at position 5 Kinase inhibition (EGFR/VEGFR-2)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl at position 5 Antimicrobial (gram-negative)
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives 5h,5j Varied aryl/heteroaryl Antifungal (C. albicans, A. niger)

Key Differences :

  • Thienopyrimidinones generally exhibit stronger antimicrobial activity compared to pyrrolo analogs, likely due to enhanced electron-withdrawing effects from the sulfur atom .
  • Pyrrolo[2,3-d]pyrimidines (e.g., compound 9) are more commonly associated with folate enzyme inhibition, suggesting divergent structure-activity relationships .

Biological Activity

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a compound classified under the pyrrolopyrimidine family, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • CAS Number : 1708268-89-6
  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol

The compound's structure is characterized by a pyrrolopyrimidine core which is known for various pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates notable cytotoxic effects against several cancer cell lines.

Case Studies and Findings

  • Growth Inhibition Studies :
    • A study evaluated the compound's growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported to be significant, with values reaching up to 43.9% in certain cases across multiple cell lines .
    • Specific cell lines such as lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) showed promising results with GI% values of 71.8% and 66.02%, respectively .
  • Mechanism of Action :
    • The compound is hypothesized to act through dual inhibition mechanisms targeting CDK2 and TRKA pathways, which are crucial in cancer cell proliferation .
    • Molecular docking studies have indicated that the compound binds effectively to these targets, suggesting its potential as a lead compound in anticancer drug development .

In Vitro Cytotoxic Effects

Table 1 summarizes the cytotoxicity data against selected cancer cell lines:

Cell Line GI% IC50 (µM)
HOP-9271.80.78
NCI-H46066.120.96
ACHN66.021.06
RFX 393 (Renal)84.1711.70

Cell Cycle and Apoptosis Investigation

Further investigations into the effects of the compound on the cell cycle revealed significant alterations:

  • Treatment with the compound resulted in increased populations of cells in the G0–G1 phase (up to 84.36%) and decreased populations in the S phase compared to control groups .
  • These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Computational Studies

Computational modeling has been employed to elucidate the binding interactions of the compound with CDK2 and TRKA:

  • Docking studies indicate that the compound exhibits binding affinities comparable to established inhibitors like milciclib .
  • This computational evidence supports its potential as a therapeutic agent targeting specific kinases involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with pyrrolo[2,3-d]pyrimidine scaffolds. For example:

  • Step 1 : Condensation of substituted thiophenes or pyrimidines with amines or esters under anhydrous conditions (e.g., DMF, N-methylmorpholine) .
  • Step 2 : Functionalization via alkylation or coupling reactions (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine) to introduce the 3-methoxyphenyl group .
  • Key Parameters : Solvent choice (e.g., ethanol, DMF), reaction time (12–48 hrs), and catalysts (e.g., triethylamine) critically affect yields (63–95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For example:

  • 1H NMR : Look for methoxy protons (δ 3.7–3.9 ppm) and pyrrolo-pyrimidine aromatic protons (δ 6.8–8.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 241.24 g/mol for analogs) and fragmentation patterns .

Q. What initial biological screening models are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays for cytotoxicity (e.g., MTT on cancer cell lines) and enzyme inhibition (e.g., kinases). For example:

  • Antitumor Activity : Test against HeLa or MCF-7 cells with IC₅₀ calculations .
  • Dose-Response : Use concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of analogs?

  • Methodological Answer : Regioselectivity challenges arise from the pyrrolo-pyrimidine core’s reactivity. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct substitutions .
  • Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introductions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at specific positions .

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling to predict bioactivity:

  • Target Selection : Prioritize kinases or receptors with known binding pockets (e.g., EGFR, VEGFR) .
  • Parameterization : Use Hammett constants for substituent effects or logP values for solubility predictions .
  • Validation : Cross-check computational results with experimental IC₅₀ values .

Q. How should contradictory biological activity data be resolved?

  • Methodological Answer : Contradictions (e.g., high in vitro vs. low in vivo efficacy) require systematic analysis:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
  • Dose Adjustments : Optimize in vivo dosing regimens based on half-life and clearance rates .
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in disease models .

Q. What strategies mitigate off-target effects in functional studies?

  • Methodological Answer :

  • Selective Inhibitors : Design isoform-specific analogs by modifying the methoxyphenyl group (e.g., halogenation) .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended interactions .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., methylthio vs. benzylthio derivatives) to isolate target effects .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17)

InChI Key

GZGSYAZQXDUOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.